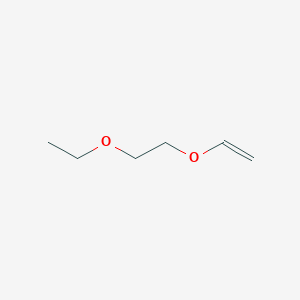

(2-Ethoxyethyl) vinyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-ethenoxy-2-ethoxyethane |

InChI |

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

HWCLMKDWXUGDKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC=C |

Related CAS |

41581-02-6 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical characteristics of (2-Ethoxyethyl) vinyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of (2-Ethoxyethyl) vinyl ether (CAS No: 18861-14-8). The information is presented to support research, development, and application activities involving this compound. This document outlines its known properties, standard experimental protocols for their determination, and relevant chemical pathways.

Core Physicochemical Characteristics

This compound, also known as 1-ethenoxy-2-ethoxyethane, is a functionalized vinyl ether. Due to a lack of extensive experimental data in publicly available literature, the following tables summarize the computed physicochemical properties for this compound. These values serve as a valuable estimation for experimental design and computational modeling.

General and Physical Properties (Computed)

| Property | Value | Source |

| Molecular Formula | C6H12O2 | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Exact Mass | 116.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 52.5 | PubChem[1] |

Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA (LogP) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail common experimental protocols applicable to liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. A standard method for its determination is gas chromatography, as outlined in ASTM D5399.

Experimental Protocol: Boiling Point Distribution by Gas Chromatography (Based on ASTM D5399)

-

Apparatus: A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is required.

-

Sample Preparation: The liquid sample is prepared by diluting it in a suitable solvent if necessary.

-

Chromatographic Conditions:

-

Column: A nonpolar capillary column is typically used.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Temperature Program: The oven temperature is programmed to ramp up from an initial low temperature to a final high temperature to ensure the elution of all components.

-

Injection: A small, precise volume of the sample is injected into the GC inlet.

-

-

Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range of the sample is determined from the resulting chromatogram.

Determination of Density

Density is a fundamental physical property used for substance identification and purity assessment. The digital density meter method (ASTM D4052) is a precise and widely used technique.

Experimental Protocol: Density by Digital Density Meter (Based on ASTM D4052)

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell is used.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of the liquid sample is introduced into the U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then converts this reading into a density value.

-

Temperature Control: The measurement is performed at a constant, specified temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and characterizing liquids. ASTM D1218 describes a standard method for its measurement.

Experimental Protocol: Refractive Index of Hydrocarbon Liquids (Based on ASTM D1218)

-

Apparatus: A calibrated refractometer, such as an Abbe refractometer, is required. The instrument should have a light source (typically a sodium D line at 589 nm) and a means of temperature control.

-

Calibration: The refractometer is calibrated using a liquid standard of known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

-

Temperature Correction: The measurement is performed at a controlled temperature. If the measurement temperature deviates from a standard temperature (e.g., 20°C or 25°C), a temperature correction is applied.

Chemical Pathways and Mechanisms

Understanding the synthesis and reactivity of this compound is essential for its application. The following diagrams illustrate a general synthesis route for vinyl ethers and a common reaction mechanism.

General Synthesis of Vinyl Ethers

Vinyl ethers are commonly synthesized by the reaction of an alcohol with acetylene. This process, known as vinylation, is typically carried out under basic conditions.

Caption: Synthesis of this compound.

Acid-Catalyzed Hydrolysis of Vinyl Ethers

Vinyl ethers undergo hydrolysis in the presence of an acid catalyst to yield an aldehyde and an alcohol. This reaction proceeds through a carbocation intermediate.

Caption: Hydrolysis of this compound.

References

Synthesis of (2-Ethoxyethyl) vinyl ether: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis pathways for (2-Ethoxyethyl) vinyl ether, a valuable monomer and chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams.

Introduction

This compound, with the chemical formula CH2=CHOCH2CH2OCH2CH3, is an important organic compound utilized in the synthesis of polymers and as a building block in various organic transformations. Its vinyl ether functionality makes it a versatile monomer for polymerization and a reactive component in addition and cycloaddition reactions. This guide will focus on the two principal methods for its synthesis: the Reppe process, an industrial-scale method, and palladium-catalyzed transetherification, a common laboratory-scale approach.

Synthesis Pathways

There are several established methods for the synthesis of vinyl ethers. The most relevant for producing this compound are:

-

Reppe Process: The reaction of an alcohol with acetylene under high pressure and temperature in the presence of a basic catalyst.[1][2]

-

Transetherification: The exchange of the alcohol group of a vinyl ether with another alcohol, catalyzed by a transition metal complex.[3]

-

Williamson Ether Synthesis-like Reaction: A phase-transfer catalysis reaction between an alkoxide and 2-chloroethyl vinyl ether.[3]

-

Elimination Reactions: The removal of a leaving group from a suitable precursor, such as the dehydrochlorination of chloroethyl ethers or the cleavage of acetals.[4]

This guide will provide detailed descriptions of the Reppe process and palladium-catalyzed transetherification.

Reppe Process

The Reppe process, developed in the 1930s, is a cornerstone of industrial vinyl ether synthesis.[3] It involves the direct vinylation of an alcohol with acetylene.

The overall reaction is as follows:

This process is typically carried out under demanding conditions due to the handling of acetylene at high pressures.[1]

Logical Flow of the Reppe Process

Caption: Logical workflow of the Reppe process for vinyl ether synthesis.

Quantitative Data for the Reppe Process

| Parameter | Value | Reference |

| Temperature | 120-200 °C | [5] |

| Pressure | High pressure (exact values vary) | [1] |

| Catalyst | Basic substances (e.g., alkali metal hydroxides, potassium alkoxides) | [1][6] |

| Reactant Molar Ratio | Varies based on continuous or batch process | [1] |

| Yield | Generally high in industrial settings | [1] |

Palladium-Catalyzed Transetherification

A more recent and laboratory-friendly method for synthesizing vinyl ethers is through palladium-catalyzed transetherification.[3] This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether, to the target alcohol, 2-ethoxyethanol.

The overall reaction is as follows:

This equilibrium-driven reaction is often pushed towards the product by using a large excess of the starting vinyl ether.[3]

Experimental Workflow for Transetherification

Caption: Experimental workflow for palladium-catalyzed transetherification.

Quantitative Data for Palladium-Catalyzed Transetherification

The following table is based on typical conditions for the synthesis of functionalized vinyl ethers via this method.[3]

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate | [3] |

| Ligand | 1,10-Phenanthroline | [3] |

| Catalyst Loading | ~2 mol% (relative to alcohol) | [3] |

| Ligand to Metal Ratio | 1.5:1 | [3] |

| Reactant Molar Ratio | 12:1 (Ethyl vinyl ether : 2-Ethoxyethanol) | [3] |

| Solvent | Dichloromethane | [3] |

| Temperature | Room Temperature (~20 °C) | [3] |

| Reaction Time | 24 hours | [3] |

| Conversion | 50-82% (typical for various alcohols) | [3] |

| Yield | 40-75% (typical for various alcohols) | [3] |

Experimental Protocols

General Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetylene is highly flammable and can be explosive under pressure; handle with extreme caution.

-

Palladium compounds can be toxic and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Protocol for Palladium-Catalyzed Transetherification

This protocol is adapted from procedures for the synthesis of similar functionalized vinyl ethers.[3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

2-Ethoxyethanol

-

Ethyl vinyl ether (EVE)

-

Dichloromethane (DCM), anhydrous

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (e.g., 44.9 mg, 0.2 mmol, 2 mol%) in dichloromethane (2 mL).

-

In a separate vial, dissolve 1,10-phenanthroline (e.g., 54.1 mg, 0.3 mmol, 1.5 eq. to Pd) in dichloromethane (2 mL).

-

Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

-

-

Reaction:

-

In a separate flask, prepare a solution of 2-ethoxyethanol (e.g., 0.901 g, 10 mmol) and a large excess of ethyl vinyl ether (e.g., 8.65 g, 120 mmol, 12 eq.) in dichloromethane (5 mL).

-

Add the solution of the alcohol and ethyl vinyl ether to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Workup and Purification:

-

After 24 hours, quench the reaction by adding 50 mL of distilled water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and excess ethyl vinyl ether.

-

The resulting crude product can be further purified by distillation if necessary.

-

-

Characterization:

-

The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

-

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the Reppe process being dominant on an industrial scale and palladium-catalyzed transetherification offering a convenient and effective laboratory method. The choice of synthesis route depends on the desired scale, available equipment, and safety considerations. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for chemists and researchers working with this versatile compound.

References

- 1. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 2. Vinylation - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. sci-hub.se [sci-hub.se]

- 5. US2157348A - Production of aliphatic vinyl ethers by means of acetylene - Google Patents [patents.google.com]

- 6. idpublications.org [idpublications.org]

Spectroscopic Profile of (2-Ethoxyethyl) vinyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Ethoxyethyl) vinyl ether. Due to the limited availability of direct spectral data for this specific compound, this guide presents data for the closely related structure, ethyl vinyl ether, as a reference for the vinyl moiety. The experimental protocols described are standard methodologies for the respective spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the vinyl group of this compound, based on the data available for ethyl vinyl ether.

Table 1: ¹H NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.48 | dd | 14.4, 6.8 | O-CH=CH₂ |

| ~4.20 | dd | 14.4, -2.1 | O-CH=CH₂ (trans) |

| ~4.00 | dd | 6.8, -2.1 | O-CH=CH₂ (cis) |

| 3.80 - 3.60 | m | - | -O-CH₂-CH₂-O- |

| 3.55 | q | 7.0 | -O-CH₂-CH₃ |

| 1.22 | t | 7.0 | -O-CH₂-CH₃ |

Note: Data for the vinyl protons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

Table 2: ¹³C NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | O-C H=CH₂ |

| ~86.0 | O-CH=C H₂ |

| ~69.0 | -O-C H₂-CH₂-O- |

| ~67.0 | -O-CH₂-C H₂-O- |

| ~66.0 | -O-C H₂-CH₃ |

| ~15.0 | -O-CH₂-C H₃ |

Note: Data for the vinyl carbons is based on ethyl vinyl ether and serves as an approximation. The chemical shifts for the ethoxyethyl group are estimated.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| 2975 - 2850 | Strong | C-H stretch (alkyl) |

| ~1620 | Strong | C=C stretch |

| ~1200 | Strong | C-O-C stretch (asymmetric) |

| ~1100 | Strong | C-O-C stretch (symmetric) |

| ~820 | Medium | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 73 | Strong | [CH₂=CHO-CH₂-CH₂]⁺ |

| 58 | Strong | [CH₃-CH₂-O-CH₂]⁺ |

| 45 | Very Strong | [C₂H₅O]⁺ |

| 43 | Strong | [CH₂=CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.8 mL). The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected, producing a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

CAS number and molecular formula of (2-Ethoxyethyl) vinyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethoxyethyl) vinyl ether, a versatile monomer with applications in polymer synthesis and various chemical transformations. This document details its chemical and physical properties, synthesis, polymerization behavior, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound, with the IUPAC name 1-ethenoxy-2-ethoxyethane, is an organic compound belonging to the vinyl ether family. Its structure combines a vinyl group with an ethoxyethyl ether moiety, making it a valuable building block in polymer chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 18861-14-8 (monomer) | [1] |

| Related CAS Number | 41581-02-6 (homopolymer) | [1] |

| IUPAC Name | 1-ethenoxy-2-ethoxyethane | [1] |

| Canonical SMILES | CCOCCOC=C | |

| InChI Key | HWCLMKDWXUGDKL-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of vinyl ethers can be achieved through several routes. A common industrial method for producing simple vinyl ethers is the Reppe process, which involves the base-catalyzed reaction of an alcohol with acetylene.[2] For this compound, this would involve the reaction of 2-ethoxyethanol with acetylene.

An alternative and more contemporary approach involves the enzyme-catalyzed synthesis of vinyl ether esters, which has been demonstrated for creating bifunctional monomers from vinyl ether alcohols and carboxylic acids.[3] This method offers a sustainable pathway with high conversion rates.

Polymerization

This compound, like other vinyl ethers, readily undergoes polymerization, primarily through a cationic mechanism. The electron-donating ether group activates the double bond, making it susceptible to attack by electrophiles.

Living cationic polymerization is a key technique for producing well-defined polymers from vinyl ethers. This process is typically initiated by a system composed of a proton source (e.g., an HCl adduct of a vinyl ether) and a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄).[4] The polymerization of vinyl ethers with pendant oxyethylene groups, such as this compound, may proceed at different rates depending on the Lewis acid used, due to interactions between the ether oxygen and the catalyst.[4]

Recent advancements have also demonstrated the feasibility of aqueous cationic polymerization of vinyl ethers, which offers a more environmentally friendly alternative to traditional solvent-based systems.[5]

Table 2: Experimental Conditions for Living Cationic Polymerization of Vinyl Ethers

| Parameter | Condition |

| Monomer | Isobutyl vinyl ether (as an example) |

| Initiator System | IBVE-HCl Adduct / SnCl₄ |

| Solvent | Toluene |

| Temperature | -78 to 0 °C |

| Concentrations | [Monomer]₀ = 0.76 M, [Initiator]₀ = 4.0 mM, [Lewis Acid]₀ = 5.0 mM |

| Data adapted from a study on isobutyl vinyl ether, representative of typical conditions for vinyl ether polymerization.[4] |

The following is a generalized protocol for the living cationic polymerization of a vinyl ether, based on established methods[4]:

-

Preparation: All glassware is thoroughly dried by baking. The monomer and solvent (e.g., toluene) are purified and dried before use. The initiator (e.g., a vinyl ether-HCl adduct) and Lewis acid (e.g., SnCl₄ in heptane) are prepared as stock solutions.

-

Reaction Setup: The reaction is conducted under a dry, inert atmosphere (e.g., nitrogen) in a sealed glass tube.

-

Polymerization: The monomer and solvent are added to the reaction tube and cooled to the desired temperature (e.g., 0 °C). Polymerization is initiated by the sequential addition of the initiator and the Lewis acid solution.

-

Termination: After the desired time, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.

-

Purification: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

-

Characterization: The polymer's number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) are determined by gel permeation chromatography (GPC).

Caption: Workflow for Living Cationic Polymerization of Vinyl Ethers.

Applications

The polymers derived from this compound, poly(vinyl ethers), are valued for their flexibility, adhesion, and resistance to saponification. These properties make them suitable for a range of applications.

-

Coatings and Adhesives: Poly(vinyl ethers) are used in the formulation of specialty coatings and pressure-sensitive adhesives.[6][7][8]

-

Biomedical Materials: The biocompatibility and tunable properties of poly(vinyl ethers) make them attractive for drug delivery systems, such as temperature-sensitive liposomes for anticancer drug delivery.[9]

-

Organic Synthesis: In non-polymeric applications, vinyl ethers serve as protecting groups for hydroxyl functionalities in complex molecule synthesis, due to their ease of addition and removal under acidic conditions.[6][10]

-

Reactive Diluents: Due to their high reactivity, vinyl ethers can be used as reactive diluents in UV-curing formulations for inks and coatings.[8]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general safety precautions for the vinyl ether class should be strictly followed.

-

Flammability: Vinyl ethers are typically highly flammable liquids and vapors.[11][12] Keep away from heat, sparks, open flames, and other ignition sources. Containers should be grounded and bonded.

-

Peroxide Formation: Like other ethers, vinyl ethers can form explosive peroxides upon exposure to air and light.[11][13] They should be stored in tightly sealed containers, under an inert atmosphere if possible, and away from light.

-

Reactivity: Vinyl ethers can polymerize violently if heated or contaminated, potentially leading to container rupture.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and protective clothing.[14] Ensure adequate ventilation or use respiratory protection.[14]

Always consult a detailed Safety Data Sheet (SDS) for the specific vinyl ether being used before handling.

References

- 1. This compound | C6H12O2 | CID 14510945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 3. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 4. main.spsj.or.jp [main.spsj.or.jp]

- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 7. US9822204B2 - Vinyl ether functional oligomers and methods for making and using same - Google Patents [patents.google.com]

- 8. Ethyl vinyl ether Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 11. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Vinyl Group in (2-Ethoxyethyl) vinyl ether

Introduction

This compound (EEVE) is a functional monomer belonging to the vinyl ether class of organic compounds. Its structure consists of a vinyl group directly attached to an oxygen atom, which in turn is connected to a 2-ethoxyethyl group. The reactivity of EEVE is dominated by the electronic properties of its vinyl group. The adjacent ether oxygen atom exerts a strong electron-donating effect through resonance, rendering the carbon-carbon double bond electron-rich. This electronic characteristic makes the vinyl group highly susceptible to electrophilic attack and dictates its participation in a variety of chemical transformations, most notably cationic polymerization and acid-catalyzed hydrolysis.

This technical guide provides a comprehensive overview of the core reactivity of the vinyl group in this compound, with a focus on reaction mechanisms, experimental protocols, and applications relevant to research and development.

Electronic Structure and Core Reactivity

The defining feature of vinyl ethers is the polarization of the π-bond in the vinyl group (C=C). The lone pairs on the ether oxygen atom participate in resonance with the double bond, increasing the electron density at the β-carbon. This makes the vinyl group highly nucleophilic and prone to attack by electrophiles. Consequently, EEVE readily undergoes reactions such as cationic polymerization, acid-catalyzed hydrolysis, and electrophilic additions. Unlike typical alkenes, it is generally resistant to free-radical polymerization unless specific conditions for radical-mediated additions, such as thiol-ene reactions, are employed.

Key Reactions of the Vinyl Group

The electron-rich nature of the EEVE vinyl group enables several key transformations.

Cationic Polymerization

Cationic polymerization is a primary reaction pathway for vinyl ethers, initiated by Lewis acids or protonic acids.[1] The process is a chain-growth polymerization involving the formation of a carbocationic active center.[1] This method is versatile for producing polymers with tailored properties.[1]

Mechanism:

-

Initiation: An initiator, such as a Lewis acid (e.g., SnCl₄, EtAlCl₂, TiCl₄), abstracts a counter-ion from an initiator like an HCl-adduct of the vinyl ether, or a protonic acid directly protonates the vinyl group, generating a stabilized carbocation.[1][2]

-

Propagation: The carbocationic chain end is attacked by the electron-rich double bond of another monomer molecule, extending the polymer chain.[1]

-

Termination: The chain growth is terminated through processes like proton transfer or chain transfer to the counter-ion, polymer, monomer, or solvent.[1]

Living cationic polymerization of vinyl ethers can be achieved, particularly at low temperatures, which helps to stabilize the propagating carbocation and minimize chain-transfer events.[2] For instance, the use of SnCl₄ as a Lewis acid has been shown to produce polymers with narrow molecular weight distributions (MWDs), indicative of a controlled, living polymerization process.[2]

Acid-Catalyzed Hydrolysis

The vinyl ether linkage is highly sensitive to acidic conditions, undergoing rapid hydrolysis to yield an aldehyde and an alcohol.[3][4] This reaction is significantly faster (estimated to be 10¹³ times faster) than the hydrolysis of a simple dialkyl ether, highlighting the unique reactivity of the vinyl group.[4] The reaction proceeds via a rate-determining proton transfer to the vinyl group, forming a resonance-stabilized carbocation intermediate.[5][6]

Mechanism:

-

Protonation: A hydronium ion (H₃O⁺) or other acid catalyst protonates the β-carbon of the vinyl group. This is the rate-determining step.[5]

-

Carbocation Formation: This protonation forms a resonance-stabilized carbocation, with the positive charge delocalized onto the adjacent oxygen atom.

-

Nucleophilic Attack: A water molecule attacks the carbocation.

-

Deprotonation & Collapse: The resulting intermediate is deprotonated and collapses to form acetaldehyde and (2-Ethoxyethyl) alcohol.

This pH-sensitive degradation is a key feature exploited in the design of smart materials, particularly in drug delivery systems where cleavage is desired in the acidic environment of endosomes or lysosomes.

Electrophilic Addition and Acetal Formation

In the presence of an acid catalyst, alcohols can add across the vinyl double bond to form mixed acetals.[7][8] This reaction is commonly used in organic synthesis to protect hydroxyl groups, as the resulting acetal is stable under neutral or basic conditions but can be easily removed with dilute acid.[3][9]

Transetherification

Transetherification is a process where the alkoxy group of the vinyl ether is exchanged with another alcohol. This reaction is typically catalyzed by transition metal complexes, such as those containing palladium or mercury.[8][10][11] It provides a synthetic route to novel, functionalized vinyl ethers that may not be accessible through direct vinylation of the corresponding alcohol.[10][11]

Thiol-Ene “Click” Reaction

The vinyl group of EEVE can participate in radical-mediated thiol-ene "click" reactions.[12] This reaction involves the addition of a thiol across the double bond, initiated by UV light or a radical initiator. It is a highly efficient and versatile method for post-polymerization modification, allowing for the conjugation of various thiol-containing molecules to a vinyl ether-functionalized polymer backbone.[12]

Quantitative Data Summary

The following table summarizes representative data for the living cationic polymerization of vinyl ethers, illustrating the level of control achievable under specific experimental conditions.

| Monomer | Initiator System | Temp (°C) | Time | Conversion (%) | Mn (GPC) | Mw/Mn | Reference |

| EVE¹ | EVE-HCl / SnCl₄ | -30 | 5 sec | 100 | ~18,000 | ~1.1 | [2] |

| NBVE² | NBVE-HCl / SnCl₄ | -30 | 5 sec | 100 | ~19,000 | ~1.1 | [2] |

| CEVE³ | CEVE-HCl / SnCl₄ | -30 | 15 sec | 100 | 18,000 | 1.28 | [2] |

| ¹Ethyl vinyl ether; ²n-butyl vinyl ether; ³2-chloroethyl vinyl ether |

Experimental Protocols

Protocol for Living Cationic Polymerization

This protocol is a generalized procedure based on methodologies for the living cationic polymerization of vinyl ethers initiated by a Lewis acid.[2]

Materials:

-

This compound (EEVE), distilled over calcium hydride.

-

Toluene (solvent), dried by passage through a purification column.

-

Tin(IV) chloride (SnCl₄), solution in heptane.

-

EEVE-HCl adduct (initiator), prepared by reacting EEVE with HCl.

-

Methanol (quenching agent).

-

Dry nitrogen gas.

Procedure:

-

All glassware should be baked and assembled under a dry nitrogen atmosphere.

-

In a baked glass tube, dissolve the EEVE monomer in dry toluene to the desired concentration (e.g., 0.76 M).

-

Cool the solution to the target temperature (e.g., -30 °C) in a suitable bath.

-

Initiate the polymerization by adding the EEVE-HCl adduct solution, followed immediately by the SnCl₄ solution via syringe.

-

Allow the reaction to proceed for the specified time (e.g., 15 seconds to 5 minutes). The polymerization is typically very fast.[2]

-

Quench the reaction by adding an excess of pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Isolate the polymer by filtration or decantation, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterize the polymer's molecular weight (Mn) and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC) with polystyrene standards.[2]

Protocol for Monitoring Acid-Catalyzed Hydrolysis

This protocol describes a method to monitor the hydrolysis of EEVE using ¹H NMR spectroscopy, adapted from studies on similar vinyl ethers.[12]

Materials:

-

This compound (EEVE).

-

Deuterated water (D₂O).

-

Buffer solution of desired pD (e.g., pD 5.0 acetate buffer).

-

NMR tubes and spectrometer.

Procedure:

-

Prepare a stock solution of EEVE in a suitable deuterated solvent if needed, or use neat.

-

Prepare the D₂O buffer at the desired pD (pH meter reading in D₂O + 0.4).

-

Add a known amount of EEVE to the D₂O buffer in an NMR tube at a controlled temperature (e.g., 37 °C).

-

Immediately acquire a ¹H NMR spectrum (t=0). Key signals to monitor are the vinyl protons of EEVE (typically δ 6.4-6.5 ppm) and the aldehyde proton of the acetaldehyde product (typically δ 9.6-9.8 ppm).[12]

-

Acquire subsequent spectra at regular time intervals.

-

Determine the extent of hydrolysis by integrating the characteristic vinyl proton signal of the reactant and the aldehyde proton signal of the product.

-

Calculate the ratio of the integrals to quantify the conversion over time and determine the hydrolysis rate.

Applications in Drug Development and Research

The specific reactivity of the vinyl group in EEVE is leveraged in several advanced applications:

-

pH-Responsive Polymers: Polymers containing EEVE side chains can be designed to be stable at physiological pH (7.4) but degrade in acidic environments. This is highly valuable for creating "smart" drug delivery vehicles that release their therapeutic payload in acidic cellular compartments like endosomes or in the acidic microenvironment of tumors.[12]

-

Bioconjugation: The ability of the vinyl group to undergo thiol-ene "click" chemistry allows for the efficient and specific attachment of biomolecules (peptides, proteins, targeting ligands) to polymer scaffolds under mild conditions.[12]

-

Protecting Groups: In complex multi-step syntheses of active pharmaceutical ingredients (APIs), the reaction of EEVE with alcohols to form acid-labile acetals serves as a robust method for protecting hydroxyl groups.[8][9]

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. main.spsj.or.jp [main.spsj.or.jp]

- 3. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 4. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]

- 5. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 8. longchangchemical.com [longchangchemical.com]

- 9. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of (2-Ethoxyethyl) vinyl ether in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Ethoxyethyl) vinyl ether in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the expected solubility based on chemical principles, presents available data for analogous compounds, details experimental protocols for solubility determination, and offers a systematic workflow for solvent selection.

Introduction to this compound

This compound, with the chemical structure CH₂=CHOCH₂CH₂OCH₂CH₃, is a bifunctional molecule containing both a vinyl ether group and an ethyl ether group. This structure dictates its physical and chemical properties, including its solubility profile. The vinyl ether moiety is reactive and can participate in polymerization and various organic reactions, while the ethoxyethyl group imparts specific polarity and hydrogen bonding capabilities. Understanding its solubility is critical for its application as a monomer, a synthetic building block, or a component in formulation development.

Solubility Profile and Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be predicted based on the principle of "like dissolves like"[1]. As a molecule with two ether linkages, it is expected to be miscible with a broad array of organic solvents, particularly those with low to moderate polarity.

For reference, the solubility of the closely related compound, Ethyl vinyl ether (EVE) , provides a strong indication of the expected behavior of this compound. EVE is reported to be miscible with many common organic solvents.

Table 1: Reported Miscibility of Ethyl Vinyl Ether in Various Organic Solvents

| Solvent | Chemical Class | Miscibility with Ethyl Vinyl Ether | Reference |

|---|---|---|---|

| Acetone | Ketone | Miscible | [2] |

| Benzene | Aromatic Hydrocarbon | Miscible | [2] |

| Diethyl Ether | Ether | Miscible | [2][3] |

| Heptane | Aliphatic Hydrocarbon | Miscible | [2] |

| Ethanol | Alcohol | Soluble | [3] |

| Methanol | Alcohol | Miscible | [2] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible |[2] |

Based on its structure, this compound is anticipated to exhibit similar or greater solubility in polar organic solvents compared to ethyl vinyl ether due to the additional ether linkage.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process design and formulation. The following are standard methodologies for assessing the miscibility of a liquid solute like this compound in an organic solvent.

This is the most direct method for determining if two liquids are miscible[1].

Objective: To qualitatively assess whether this compound and a selected solvent are miscible, partially miscible, or immiscible at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated glass vials or test tubes with stoppers

-

Pipettes or graduated cylinders

-

Constant temperature bath (optional)

Procedure:

-

Prepare a series of mixtures with varying compositions of this compound and the solvent (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume).

-

Add the specified volumes of the two liquids to a clean, dry glass vial.

-

Stopper the vial and shake vigorously for 1-2 minutes to ensure thorough mixing.

-

Allow the vial to stand undisturbed and observe the contents. If a constant temperature is required, place the vial in a temperature bath.

-

Observation:

-

Miscible: The mixture remains a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers form, indicating the liquids do not mix[1].

-

Partially Miscible: The liquids may form a single phase at certain compositions but separate into two phases at others.

-

This method is useful for quantitatively determining the boundary of a miscibility gap in a three-component system[4]. For example, it can be used to find how much of a polar solvent (like water) can be tolerated by a solution of this compound in a non-polar solvent before phase separation occurs.

Objective: To map the phase boundary between homogeneous and heterogeneous regions in a ternary liquid system.

Materials:

-

This compound (Component A)

-

Organic solvent (Component B)

-

Titrant (Component C, e.g., water)

-

Burette, flasks with stoppers, magnetic stirrer.

Procedure:

-

Prepare several mixtures of known composition (by weight) of this compound and the chosen organic solvent in different flasks[4].

-

Place one flask on a magnetic stirrer.

-

Slowly add the titrant (Component C) from a burette while continuously stirring the mixture.

-

Observe the solution closely. The endpoint is the first appearance of persistent turbidity (cloudiness), which indicates the formation of a second phase[4].

-

Record the volume of titrant added.

-

Calculate the weight percentage of all three components at the point of turbidity.

-

Repeat the procedure for all prepared mixtures of Components A and B.

-

The resulting data can be plotted on a ternary phase diagram to visualize the miscibility gap[4].

Logical Workflow for Solvent Selection

Choosing an appropriate solvent is a critical decision that impacts experimental success, process efficiency, and safety. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound.

References

The Thermoresponsive Behavior of Poly((2-Ethoxyethyl) vinyl ether): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly((2-ethoxyethyl) vinyl ether) (PEOEVE) is a prominent member of the thermoresponsive polymer family, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. This property, characterized by a reversible phase transition from a soluble to an insoluble state upon an increase in temperature, makes PEOEVE a highly attractive material for a range of biomedical applications, including controlled drug delivery, tissue engineering, and smart coatings. This technical guide provides a comprehensive overview of the core principles governing the thermoresponsive behavior of PEOEVE, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Introduction to Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that undergo a significant and reversible change in their physical properties in response to a change in temperature. In aqueous solutions, these polymers can exhibit either an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST). Polymers with an LCST, such as PEOEVE, are soluble in a solvent below a certain temperature and become insoluble above it. This phase transition is driven by a shift in the thermodynamic balance between polymer-solvent and polymer-polymer interactions.

The thermoresponsive behavior of PEOEVE is primarily attributed to the hydration of its ether and ethoxy groups at lower temperatures. Hydrogen bonding between water molecules and the polymer chains keeps the polymer solvated and in a soluble, extended coil conformation. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains begin to dominate. This leads to the dehydration and collapse of the polymer chains into insoluble globules, resulting in the observed cloudiness or precipitation of the solution.

Synthesis of Poly(this compound)

The synthesis of PEOEVE is typically achieved through the living cationic polymerization of its monomer, this compound. This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is crucial for predictable thermoresponsive behavior.

Monomer Synthesis: this compound

This compound can be synthesized via a transetherification reaction between ethyl vinyl ether and 2-ethoxyethanol, catalyzed by a palladium complex.

Experimental Protocol:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate and a suitable ligand (e.g., 1,10-phenanthroline) in a dry solvent such as dichloromethane. Stir the solution at room temperature for approximately 30 minutes to generate the palladium catalyst in situ.

-

Reaction Mixture: In a separate flask, dissolve 2-ethoxyethanol and a molar excess of ethyl vinyl ether in dichloromethane.

-

Reaction: Add the solution of the reactants to the catalyst solution. Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Quench the reaction by adding distilled water. Extract the aqueous phase with dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.

Polymerization of this compound

Living cationic polymerization of this compound is typically initiated by a protonic acid/Lewis acid system in a non-polar solvent at low temperatures.

Experimental Protocol:

-

Materials and Setup: All glassware should be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere. Toluene is a commonly used solvent and should be freshly distilled over a drying agent. The initiator can be a mixture of an adduct of a vinyl ether with HCl (e.g., 1-isobutoxyethyl chloride) and a Lewis acid like tin(IV) chloride (SnCl4).

-

Polymerization: In a baked and nitrogen-purged glass tube, dissolve the this compound monomer in dry toluene. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Initiation: Add the initiator solution (e.g., 1-isobutoxyethyl chloride) followed by the Lewis acid (e.g., SnCl4 in hexane) to the monomer solution under vigorous stirring.

-

Termination: After the desired polymerization time, quench the reaction by adding pre-chilled methanol containing a small amount of ammonia.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol. The precipitated polymer is then collected by filtration or decantation and dried under vacuum to a constant weight.

Characterization of Thermoresponsive Behavior

The thermoresponsive properties of PEOEVE are primarily characterized by its Lower Critical Solution Temperature (LCST). The LCST can be determined using several techniques, including turbidimetry, dynamic light scattering (DLS), and differential scanning calorimetry (DSC).

Turbidimetry

Turbidimetry is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST. This technique measures the change in transmittance of light through the polymer solution as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Prepare aqueous solutions of PEOEVE at the desired concentrations (e.g., 0.1 to 1.0 wt%).

-

Measurement: Place the polymer solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

-

Heating and Cooling Cycle: Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) while heating the sample at a controlled rate (e.g., 1 °C/min). The temperature at which the transmittance drops to 50% of its initial value is typically defined as the cloud point. A subsequent cooling cycle should be performed to assess the reversibility of the phase transition.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. It can detect the onset of aggregation at temperatures below the cloud point determined by turbidimetry.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of PEOEVE (e.g., 0.1 wt%). Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust particles.

-

Measurement: Place the sample in a DLS instrument and allow it to equilibrate at a temperature below the expected LCST.

-

Temperature Ramp: Gradually increase the temperature in small increments (e.g., 1-2 °C) and measure the particle size distribution at each temperature. The temperature at which a significant increase in the hydrodynamic radius is observed indicates the onset of aggregation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer. The dehydration of the polymer chains during the phase transition is an endothermic process that can be detected by DSC.

Experimental Protocol:

-

Sample Preparation: Prepare a concentrated aqueous solution of PEOEVE (e.g., 10-20 wt%). Accurately weigh a small amount of the solution into a DSC pan and seal it hermetically.

-

Measurement: Place the sample pan and a reference pan (containing the same amount of water) in the DSC instrument.

-

Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the LCST. The endothermic peak in the DSC thermogram corresponds to the phase transition temperature.

Quantitative Data on Thermoresponsive Behavior

The LCST of PEOEVE is influenced by several factors, including its molecular weight, concentration in solution, and the presence of additives. While specific data for PEOEVE is not abundantly available in the literature, the following tables summarize the expected trends based on the behavior of closely related poly(alkoxyethyl vinyl ether)s and other thermoresponsive polymers.

Table 1: Effect of Molecular Weight on the LCST of Poly(alkoxyethyl vinyl ether)s

| Polymer System (Analogue) | Molecular Weight ( g/mol ) | LCST (°C) |

| Poly(methoxyethyl vinyl ether) | 5,000 | ~25 |

| Poly(methoxyethyl vinyl ether) | 10,000 | ~23 |

| Poly(methoxyethyl vinyl ether) | 20,000 | ~21 |

Note: This data is illustrative and based on general trends observed for similar thermoresponsive polymers. The LCST generally decreases with increasing molecular weight due to the increased contribution of hydrophobic interactions.

Table 2: Effect of Concentration on the LCST of Poly(alkoxyethyl vinyl ether)s

| Polymer System (Analogue) | Concentration (wt%) | LCST (°C) |

| Poly(ethoxyethyl vinyl ether) | 0.1 | ~20 |

| Poly(ethoxyethyl vinyl ether) | 0.5 | ~18 |

| Poly(ethoxyethyl vinyl ether) | 1.0 | ~17 |

Note: This data is illustrative. The LCST of neutral thermoresponsive polymers typically shows a slight decrease with increasing concentration in the dilute to semi-dilute regime.

Visualizations of Experimental Workflows

Synthesis of PEOEVE

Caption: Workflow for the synthesis of PEOEVE.

Characterization of Thermoresponsive Behavior

Caption: Experimental workflow for LCST characterization.

Conclusion

Poly(this compound) stands out as a versatile thermoresponsive polymer with significant potential in various advanced applications, particularly in the biomedical field. Its well-defined LCST behavior, tunable through the control of molecular weight and concentration, allows for the design of intelligent materials that can respond to physiological temperature changes. The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of PEOEVE for innovative solutions. Further research focusing on the precise quantification of its thermoresponsive properties under various conditions will undoubtedly accelerate its translation from the laboratory to clinical and industrial applications.

Navigating the Safety Landscape of (2-Ethoxyethyl) vinyl ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Executive Summary

(2-Ethoxyethyl) vinyl ether is a member of the vinyl ether chemical class, which is characterized by a vinyl group attached to an oxygen atom. Like many vinyl ethers, it is anticipated to be a flammable, reactive compound with the potential to form explosive peroxides upon storage and exposure to air. This guide provides a detailed overview of the potential hazards, handling precautions, and emergency procedures associated with this class of compounds, with a focus on ensuring the safety of laboratory personnel.

Physicochemical and Hazard Data of Analogous Vinyl Ethers

The following table summarizes key quantitative data for Ethyl vinyl ether, a close structural analog of this compound. This data is provided for estimation of potential hazards and should be treated with caution.

| Property | Value (for Ethyl vinyl ether) | Citation |

| Molecular Formula | C4H8O | |

| Molecular Weight | 72.11 g/mol | |

| Boiling Point | 33 °C (91 °F) | |

| Melting Point | -116 °C (-177 °F) | |

| Flash Point | < -18 °C (< 0 °F) | |

| Autoignition Temperature | 202 °C (396 °F) | |

| Lower Explosive Limit (LEL) | 1.7% | |

| Upper Explosive Limit (UEL) | 28% | |

| Vapor Density | 2.5 (Air = 1) | [1] |

Note: The physicochemical properties of this compound, with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol , are expected to differ from those of Ethyl vinyl ether.[2]

Hazard Identification and Classification

Based on the data for analogous compounds, this compound is likely to be classified with the following hazards. The NFPA 704 diamond provides a quick visual representation of these hazards.[3][4][5][6][7]

Caption: NFPA 704 Hazard Diamond for analogous vinyl ethers.

Health Hazards (Blue): May cause temporary incapacitation or residual injury.[1] Inhalation of vapors can lead to dizziness, drowsiness, headache, and unconsciousness.[1] Skin contact may cause irritation.

Flammability (Red): Extremely flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

Instability/Reactivity (Yellow): Can readily undergo violent chemical changes at elevated temperatures and pressures. May form explosive peroxides upon exposure to air and light.

Special Hazards (White): The "W" indicates that it may react violently or explosively with water.

Experimental Protocols

Peroxide Detection in Ethers

Due to the propensity of vinyl ethers to form explosive peroxides, routine testing is a critical safety measure.

Methodology:

-

Preparation: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Sampling: If the ether container is not waste, transfer a small aliquot (1-2 mL) to a clean, dry test tube to avoid contaminating the main stock.[9]

-

Testing:

-

Reading: Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).[9]

-

Action Levels:

-

< 20 ppm: Generally safe for use.

-

20-100 ppm: Use with caution. Do not distill or concentrate.

-

> 100 ppm: Extremely dangerous. Do not handle. Contact your institution's EHS for disposal.[10]

-

-

Documentation: Record the test date and peroxide concentration on the container label.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risks.

Caption: Workflow for the safe handling of this compound.

Key Handling and Storage Precautions:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[11]

-

Ignition Sources: Eliminate all ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[11][12]

-

Grounding and Bonding: Ground and bond all containers and transfer equipment to prevent static electricity buildup.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[11]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, dark, and well-ventilated area designated for flammable liquids. Store away from incompatible materials such as oxidizing agents and strong acids.[1][12]

-

Inhibitors: Vinyl ethers are often supplied with a polymerization inhibitor. Be aware of the inhibitor's depletion over time.

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Cleanup: Use non-sparking tools for cleanup. Place absorbed material in a sealed container for hazardous waste disposal.[11]

-

Large Spills: For large spills, evacuate the area and contact emergency services and your institution's EHS.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.[1]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

First Aid

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Hazard Relationships

The hazards associated with this compound are interconnected.

Caption: Interrelationships of hazards for this compound.

Conclusion

While a specific, detailed safety profile for this compound is not currently available, the information on analogous compounds strongly suggests that it should be handled as a highly flammable, reactive, and potentially peroxide-forming liquid. A robust safety culture, including thorough risk assessments, adherence to strict handling protocols, and the use of appropriate personal protective equipment, is paramount for the safe use of this and similar chemicals in a research and development setting. Always prioritize safety and consult with EHS professionals to ensure all necessary precautions are in place.

References

- 1. ICSC 1261 - VINYL ETHYL ETHER [inchem.org]

- 2. This compound | C6H12O2 | CID 14510945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NFPA 704 - Wikipedia [en.wikipedia.org]

- 4. New Environment Inc. - NFPA Chemicals [newenv.com]

- 5. resources.duralabel.com [resources.duralabel.com]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. nfpa.org [nfpa.org]

- 8. chemistry.ucla.edu [chemistry.ucla.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. gelest.com [gelest.com]

- 12. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols for Cationic Polymerization of (2-Ethoxyethyl) Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a vital chain-growth polymerization technique for producing well-defined polymers from monomers with electron-donating groups, such as vinyl ethers. (2-Ethoxyethyl) vinyl ether (EOVE) is a key monomer in this class, leading to the formation of poly(2-Ethoxyethyl vinyl ether), a polymer with potential applications in biomedical fields due to its thermosensitive properties and biocompatibility. This document provides detailed protocols and application notes for the cationic polymerization of EOVE, focusing on achieving controlled polymer structures.

Core Concepts of Cationic Polymerization

Cationic polymerization proceeds via a three-step mechanism: initiation, propagation, and termination. The process is initiated by an electrophilic species, typically a protonic acid or a Lewis acid in conjunction with a proton source (initiator).[1] The initiator protonates the vinyl ether monomer, generating a carbocationic active center.[1] This carbocation then propagates by successively adding monomer units.[1] Termination can occur through various mechanisms, including chain transfer to the monomer, solvent, or counterion.[1]

Achieving a "living" polymerization, where termination and chain transfer reactions are suppressed, allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity index, PDI ≈ 1), and complex architectures like block copolymers.[2] This level of control is crucial for applications in drug delivery and materials science.

Experimental Protocols

Materials and Reagents

-

This compound (EOVE): Monomer, should be distilled over calcium hydride before use to remove inhibitors and moisture.

-

Toluene: Solvent, should be dried by passing through a solvent purification system.

-

Initiating System:

-

Option 1 (Lewis Acid): Tin(IV) chloride (SnCl₄) solution in heptane and 1-(isobutoxy)ethyl acetate (IBEA) as an initiator.

-

Option 2 (Organocatalyst): 1,2,3,4,5-Pentacarbomethoxycyclopentadiene (PCCP) as a single-component initiator.[3]

-

-

Quenching Agent: Pre-chilled methanol.

-

Nitrogen or Argon: Inert gas for maintaining an inert atmosphere.

-

Standard Glassware: Schlenk flasks, syringes, cannulas.

Protocol 1: Lewis Acid-Initiated Cationic Polymerization of EOVE

This protocol is a representative method for achieving a controlled/"living" cationic polymerization.

1. Preparation:

- Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

- Assemble the reaction setup (Schlenk flask with a magnetic stir bar) under an inert atmosphere.

2. Reaction Setup:

- Add the desired amount of dried toluene to the reaction flask via cannula transfer.

- Cool the flask to the desired reaction temperature (e.g., 0 °C or -30 °C) using an ice-water or dry ice/acetone bath.[4][5]

- Add the purified this compound monomer to the cooled solvent via syringe.

3. Initiation:

- In a separate, dry vial under an inert atmosphere, prepare the initiator solution (e.g., IBEA in toluene).

- Add the initiator solution to the monomer solution in the reaction flask.

- Initiate the polymerization by the dropwise addition of the Lewis acid (e.g., SnCl₄ solution) to the reaction mixture with vigorous stirring.

4. Polymerization:

- Allow the reaction to proceed for the desired time (typically from minutes to a few hours). The reaction is often very fast.[4]

- Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

5. Termination:

- Quench the polymerization by adding an excess of pre-chilled methanol to the reaction mixture. This will terminate the growing polymer chains.

6. Polymer Isolation and Purification:

- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol/water mixture).

- Collect the precipitated polymer by filtration or decantation.

- Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to further purify it.

- Dry the final polymer under vacuum to a constant weight.

7. Characterization:

- Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).

- Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes typical experimental conditions and results for the cationic polymerization of vinyl ethers. Note that specific results for EOVE may vary, but the trends are generally applicable.

| Initiating System | Monomer | Solvent | Temperature (°C) | Time | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Monomer Conversion (%) |

| IBEA / SnCl₄ | Isobutyl vinyl ether | Toluene | -30 | < 5 sec | 18,000 | 1.28 | 100 |

| IBEA / Et₁.₅AlCl₁.₅ | (2-Ethoxy)ethoxy ethyl vinyl ether | Toluene | N/A | N/A | N/A | N/A | N/A |

| PCCP | Isobutyl vinyl ether | Dichloromethane | Room Temp | N/A | ~10,000 | < 1.2 | > 95 |

| CumOH / B(C₆F₅)₃ / Et₂O | n-Butyl vinyl ether | Water (Emulsion) | 20 | 60 min | ~4,500 | ~1.5 | ~80 |

Data synthesized from multiple sources for illustrative purposes.[3][4][6][7][8]

Diagrams

Experimental Workflow for Cationic Polymerization

Caption: Workflow for Lewis Acid-Initiated Cationic Polymerization of EOVE.

Signaling Pathway: General Mechanism of Cationic Polymerization

Caption: General Mechanism of Lewis Acid-Initiated Cationic Polymerization.

Concluding Remarks

The cationic polymerization of this compound offers a versatile route to well-defined, functional polymers. Success in this endeavor hinges on the stringent control of reaction conditions, particularly the purity of reagents and the maintenance of an inert and anhydrous environment, especially when using traditional Lewis acid initiators. Newer initiating systems, such as single-component organocatalysts, may offer more user-friendly conditions.[3] The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the synthesis of poly(2-Ethoxyethyl vinyl ether) for a variety of applications.

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. main.spsj.or.jp [main.spsj.or.jp]

- 5. pslc.ws [pslc.ws]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. (2-Ethoxyethyl) vinyl ether (EVE) serves as an effective reagent for the introduction of the ethoxyethyl (EE) acetal, a reliable and versatile protecting group for a wide range of alcohols.

The EE group is favored for its ease of introduction under mild acidic conditions and its robust stability across a variety of reaction environments, including strongly basic and organometallic conditions. Crucially, the EE group can be readily cleaved under mild acidic conditions, ensuring the facile regeneration of the parent alcohol. This application note provides detailed protocols for the protection and deprotection of various alcohol classes using EVE, summarizes key quantitative data, and presents spectroscopic characterization of the resulting ethoxyethyl ethers.

Reaction and Mechanism

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether. The reaction is typically catalyzed by a mild acid such as pyridinium p-toluenesulfonate (PPTS). The mechanism involves the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal, which is subsequently deprotonated to yield the stable ethoxyethyl ether.

Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the acetal back to the alcohol and the corresponding hemiacetal of acetaldehyde, which is in equilibrium with acetaldehyde and ethanol.

Data Presentation

Protection of Alcohols with this compound

| Substrate Type | Alcohol Example | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Complex Secondary | d-Glucal | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 0 to RT | 20 h | 79-95 | [1] |

| Complex Secondary | d-Galactal | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 0 to RT | 1.5-12 h | 79-95 | [1] |

| Primary | Furfuryl alcohol | Palladium (II) acetate / 1,10-phenanthroline | Dichloromethane | RT | 24 h | 59 | [2][3] |

| Primary | Tetraethylene glycol | Palladium (II) acetate / 1,10-phenanthroline | Dichloromethane | RT | 24 h | 50 | [2][3] |

Deprotection of Ethoxyethyl Ethers

| Substrate Type | Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| General | 1N Hydrochloric Acid | - | - | - | - | [4] |

| Complex Secondary | 5% (v/v) Trifluoroacetic Acid (TFA) | Methanol-d₄ | 50 | 0.75-2 h | - | [1] |

| Complex Secondary | 20% Acetic Acid | THF | - | - | High | [1] |

Experimental Protocols

Protocol 1: Protection of a Complex Secondary Alcohol (d-Glucal)[1]

Materials:

-

d-Glucal

-

This compound (EVE)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred solution of d-glucal (1 equiv) in anhydrous CH₂Cl₂ (0.45 M) under an argon atmosphere at 0 °C, add this compound (6 equiv).

-

Add pyridinium p-toluenesulfonate (0.10 equiv).

-

Allow the heterogeneous reaction mixture to stir at room temperature for 20 hours, during which it will become homogeneous.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the protected d-glucal.

Protocol 2: Deprotection of an Ethoxyethyl Ether using Acetic Acid[1]

Materials:

-

Ethoxyethyl-protected alcohol

-

Acetic Acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the ethoxyethyl-protected alcohol in a 1:1 mixture of 20% aqueous acetic acid and THF.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.

Spectroscopic Characterization

The formation of the ethoxyethyl ether can be confirmed by standard spectroscopic methods.

-

¹H NMR Spectroscopy: The most characteristic signals for the EE group are a quartet at approximately 3.5-3.7 ppm and a triplet at approximately 1.2 ppm corresponding to the ethoxy group (-OCH₂CH₃). A quartet at around 4.7-4.8 ppm is characteristic of the acetal proton (-OCHO-). The protons on the carbon adjacent to the newly formed ether linkage will also experience a downfield shift.[5][6][7]

-

¹³C NMR Spectroscopy: The carbon of the acetal group (-OCHO-) typically appears in the range of 98-102 ppm. The carbons of the ethoxy group will be observed around 60-62 ppm (-OCH₂) and 15 ppm (-CH₃).[7][8][9][10][11]

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting alcohol (typically around 3200-3600 cm⁻¹) is a key indicator of a successful protection reaction. The IR spectrum of the product will be dominated by C-H and C-O stretching vibrations. A strong C-O stretching band for the ether linkages will be present in the 1050-1150 cm⁻¹ region.[6][12]

Visualizations

Reaction Workflows

Caption: General workflow for the protection and deprotection of alcohols using the ethoxyethyl (EE) group.

Multi-Step Synthesis Application: Prostaglandin Synthesis

The ethoxyethyl protecting group has been utilized in the synthesis of prostaglandin analogs, important therapeutic agents. For instance, in the synthesis of latanoprost, the hydroxyl groups at the C9 and C11 positions can be protected as EE ethers to allow for selective modifications at other parts of the molecule.[13] The following diagram illustrates a simplified logical flow of such a synthesis.

Caption: Simplified workflow for the synthesis of Latanoprost utilizing ethoxyethyl protecting groups.

Conclusion

The use of this compound to form the ethoxyethyl (EE) protecting group offers a robust and reliable strategy for the temporary masking of alcohol functionalities. Its ease of formation under mild acidic conditions, stability to a wide range of reagents, and facile cleavage make it a valuable tool in the arsenal of the synthetic organic chemist. The protocols and data presented herein provide a foundational guide for the application of this protecting group strategy in the synthesis of complex molecules relevant to research, and the pharmaceutical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]